molecular formula C9H8BrN B159833 6-Bromo-1-methyl-1H-indole CAS No. 125872-95-9

6-Bromo-1-methyl-1H-indole

Cat. No. B159833
M. Wt: 210.07 g/mol
InChI Key: PXHJDPPKNUGKPM-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole is an indole derivative and is a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1-methyl-1H-indole is C9H8BrN, and its molecular weight is 210.07 . The InChI code is 1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 .


Chemical Reactions Analysis

6-Bromo-1-methyl-1H-indole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .


Physical And Chemical Properties Analysis

6-Bromo-1-methyl-1H-indole is a pale-yellow to orange to yellow-brown liquid . It has a molecular weight of 210.07 . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .
    • They exhibit antitumor, antibacterial, antiviral, or antifungal activities .
    • For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
    • Another example is Vinblastine, which is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Industrial Applications

    • Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
    • Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
  • Biotechnological Production

    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • This process involves the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
  • Antiviral Activity

    • Indole derivatives have been reported to possess antiviral activity .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Activity

    • Indole derivatives also exhibit anti-inflammatory properties .
    • They can be used in the development of new drugs for the treatment of inflammatory diseases .
  • Anticancer Activity

    • Indole derivatives have been found to possess anticancer activity .
    • They can inhibit the growth of cancer cells and can be used in the development of new anticancer drugs .
  • Anti-HIV Activity

    • Indole derivatives have shown potential as anti-HIV agents .
    • They can inhibit the replication of the HIV virus and can be used in the development of new anti-HIV drugs .
  • Antioxidant Activity

    • Indole derivatives can exhibit antioxidant properties .
    • They can neutralize harmful free radicals in the body, which can help prevent various diseases .
  • Antimicrobial Activity

    • Indole derivatives have been found to possess antimicrobial activity .
    • They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
  • Antitubercular Activity

    • Indole derivatives can exhibit antitubercular properties .
    • They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
  • Antidiabetic Activity

    • Indole derivatives have shown potential as antidiabetic agents .
    • They can help regulate blood sugar levels and can be used in the treatment of diabetes .
  • Antimalarial Activity

    • Indole derivatives can exhibit antimalarial properties .
    • They can inhibit the growth of Plasmodium parasites, which cause malaria .

Safety And Hazards

6-Bromo-1-methyl-1H-indole is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

6-Bromo-1-methyl-1H-indole is a starting material in the synthesis of various indole derivatives . Given the importance of indoles in cell biology and their application as biologically active compounds, the investigation of novel methods of synthesis and new applications of 6-Bromo-1-methyl-1H-indole could be a potential future direction .

properties

IUPAC Name

6-bromo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHJDPPKNUGKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573955
Record name 6-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methyl-1H-indole

CAS RN

125872-95-9
Record name 6-Bromo-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-methyl-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-1H-indole (2.5 g, 12.8 mmol) in DMF (10 ml) was slowly added NaH (354 mg, 14.0 mmol) at room temperature. The resulting mixture was stirred for 20 min at RT after which Mel (956 μl, 15.4 mmol) was added. The mixture was stirred for 1 hour at room temperature and then partitioned between DCM and brine. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to provide 6-Bromo-1-methyl-1H-indole CXLII in quantitative yield (2.7 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
354 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (4.10 g of a 60% dispersion in paraffin wax) was added to a stirred solution of 6-bromoindole (10 g, 51.3 mmol) in tetrahydrofuran (100 ml) at 0° C. under a nitrogen atmosphere. After 1 hour iodomethane (6.38 ml. 102.6 mmol) was added and the cooling bath removed. After 12 hours methanol was added dropwise until effervescence ceased and then the solvent was removed in vacuo. The thick residue was diluted with dichloromethane and washed first with water then with brine. The organic layer was dried (magnesium sulphate) and concentrated in vacuo to give a dark yellow oil. Filtration through a plug of silica with 90% hexane/10% ethyl acetate as eluant gave the subtitle compound as a pale yellow oil (10.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 6-bromo-1H-indole (1.530 mmol) in dimethyl sulfoxide (10 mL) was treated with potassium carbonate (4.59 mmol) and was stirred at room temperature for 30 min. The solution was then treated with methyl iodide (1.683 mmol) and was stirred at room temperature overnight. The solution was diluted with water (100 mL) and was extracted with ethyl acetate. The combined organic phases were washed with water and brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude residue was purified by silica gel chromatography (hexanes) to provide the title compound as a yellow oil (62%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.70 (s, 1H) 7.50 (d, J=8.34 Hz, 1H) 7.35 (d, J=3.03 Hz, 1H) 7.14 (dd, J=8.34, 1.77 Hz, 1H) 6.44 (d, J=3.03 Hz, 1H) 3.78 (s, 3H).
Quantity
1.53 mmol
Type
reactant
Reaction Step One
Quantity
4.59 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.683 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
62%

Synthesis routes and methods IV

Procedure details

6-Bromoindole (10.4 g, 53.1 mmol) (prepared according to Moyer, M. P.; Shiurba, J. F.; Rapoport, H. J. Org. Chem. 1986, 51, 5106.) was added in small portions over 30 min to a stirred suspension of sodium hydride (2.96 g, 61.7 mmol, 50% in mineral oil) in dry THF (120 mL) at 0° C. Stirring was continued for another 30 min. lodomethane (4.5 ml, 71.6 mmol) was added dropwise. After 1 h, the mixture was poured into ice-water and extracted with ether (3×200 mL). The combined organic extracts were washed with brine and dried (MgSO4). Evaporation of the solvents and chromatography of the residue over silica gel using hexane gave 6-bromo-1-methyl-1H-indole (10.8 g, 97%).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 1-round-bottom flask was charged with 6-bromo-1H-indole (14.88 g, 76 mmol) and THF (150 ml) to give a dark maroon solution. The flask was put under a N2 sweep, and sodium hydride (60 wt %) (3.64 g, 91 mmol) was added in several portions over 15 min. The resulting mixture was stirred for 20 min, then iodomethane (5.94 ml, 95 mmol) was added via syringe. Within a few minutes, an exotherm was observed. After stirring for 20 min, the mixture was concentrated in vacuo, and the residue was taken up in saturated aq. sodium bicarbonate solution and extracted with DCM (3×). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The crude product was purified by chromatography on silica gel (0 to 40% EtOAc/Heptane) to afford 6-bromo-1-methyl-1H-indole (14.44 g, 68.7 mmol, 91% yield) as a lightly colored oil. 1H NMR (400 MHz, CDCl3) δ=7.51-7.46 (m, 2 H), 7.24-7.19 (m, 1 H), 7.03 (d, J=3.1 Hz, 1 H), 6.47 (dd, J=0.9, 3.1 Hz, 1 H), 3.77 (s, 3 H).
Quantity
14.88 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
5.94 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1-methyl-1H-indole
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Reactant of Route 6
6-Bromo-1-methyl-1H-indole

Citations

For This Compound
30
Citations
JF Stadlwieser, ME Dambaur - Helvetica chimica acta, 2006 - Wiley Online Library
… 6-Bromo-1-methyl-1H-indole (2i). Prepared according to GP 1 from 1c and MeI, and purified by CC (SiO2; cyclohexane/AcOEt 9 : 1). Yield: 19.88 g (95%). …
Number of citations: 24 onlinelibrary.wiley.com
J Dhineshkumar, K Gadde… - The Journal of Organic …, 2018 - ACS Publications
Azidation of indoles using iodine and copper bromide as catalysts under ambient reaction conditions is presented. The regioselectivity is directed by the substituent at the C3-position of …
Number of citations: 30 pubs.acs.org
Y Hu, W Ruan, A Gao, Y Zhou, L Gao… - Die Pharmazie-An …, 2017 - ingentaconnect.com
A series of novel 4,5-bisindolyl-1,2,4-triazol-3-ones were designed, prepared and evaluated for their glycogen synthase kinase (GSK)-3β inhibitory activities. Compounds exhibited …
Number of citations: 6 www.ingentaconnect.com
J Hu, M Zhou, M Li, Z Chen, M Zhao, X Ji… - Journal of Saudi Chemical …, 2023 - Elsevier
… It is noteworthy that methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, methyl 2-furoate and methyl 3-methylbenzoate also reacted with 2a, giving 4i, 4 l and 4 m in 42 %-95 % yield. …
Number of citations: 0 www.sciencedirect.com
M Hussain, SMT Toguem, R Ahmad, ĐT Tùng… - Tetrahedron, 2011 - Elsevier
Di-, tri- and tetra-alkenylindoles were prepared by palladium(0)-catalyzed Heck cross-coupling reactions of di-, tri- and tetrabromo-N-methylindoles. The reactions were carried out at …
Number of citations: 40 www.sciencedirect.com
ZM Xu, Z Hu, Y Huang, SJ Bao, Z Niu… - Journal of the …, 2023 - ACS Publications
… -1-methyl-1H-indole (4d), 99% for 5-chloro-1-methyl-1H-indole (4e), 85% for 1,7-dimethyl-1H-indole (4f), 96% for 1,6-dimethyl-1H-indole (4g), 94% for 6-bromo-1-methyl-1H-indole (4h), …
Number of citations: 3 pubs.acs.org
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org
H Bollikolla - Egyptian Journal of Chemistry, 2020 - journals.ekb.eg
A new series of Bezafibrate derived hydrazide-hydrazone analogues were generated by using some five membered, fused heterocyclic and aromatic aldehydes. All the hydrazones …
Number of citations: 1 journals.ekb.eg
W Guo, K Tao, Z Xie, L Cai, M Zhao… - The Journal of …, 2019 - ACS Publications
The photodriven direct C–C/C–N bond formation initiated by electron donor–acceptor (EDA) complexes for the synthesis of indoles has been accomplished via [3+2] annulations of …
Number of citations: 15 pubs.acs.org
Y Tan, H Hu, W Zhu, T Wang, T Gao, H Wang… - European Journal of …, 2023 - Elsevier
A series of novel dihydroquinolin-4(1H)-one derivatives targeting colchicine binding site on tubulin were designed, synthesized and evaluated as anticancer agents. The most potent …
Number of citations: 3 www.sciencedirect.com

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